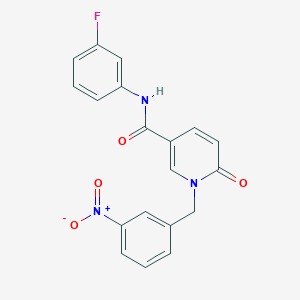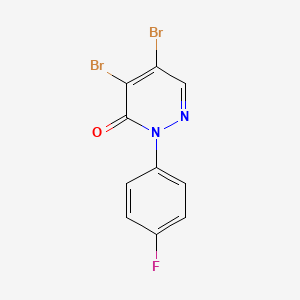![molecular formula C14H14F3N5OS B2612313 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea CAS No. 2415632-09-4](/img/structure/B2612313.png)
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate azetidinyl and phenylurea derivatives. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The azetidinyl and phenylurea moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to be a bioisostere of pyrimidine, which allows the compound to interfere with DNA replication processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells . Additionally, the compound’s ability to form strong hydrogen bonds and coordinate with metal ions enhances its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: An anticancer agent with a similar thiadiazole core.
Uniqueness
3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea stands out due to its unique combination of the thiadiazole ring, azetidinyl group, and trifluoromethylphenyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c1-8-20-21-13(24-8)22-6-11(7-22)19-12(23)18-10-4-2-3-9(5-10)14(15,16)17/h2-5,11H,6-7H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLYHWHESQFVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
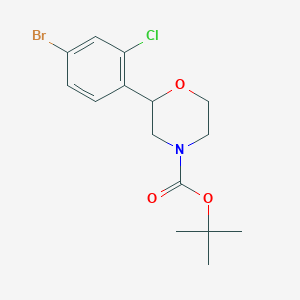
![1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)
![Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2612236.png)
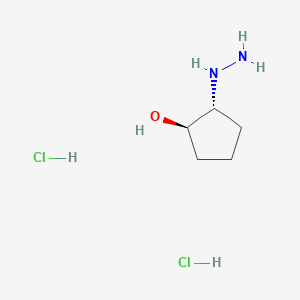
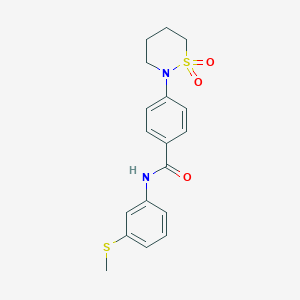
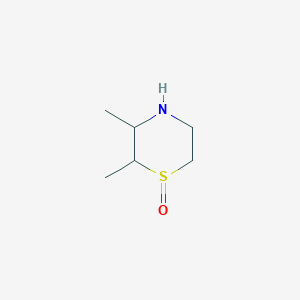
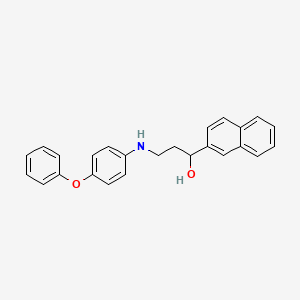
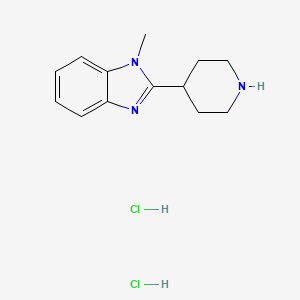
![3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2612247.png)
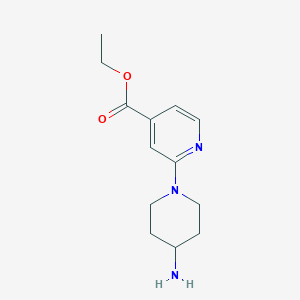
![2-hydroxy-9-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2612249.png)
